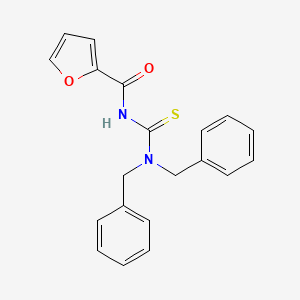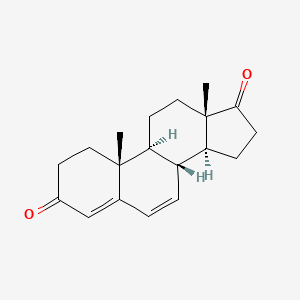
Ferric acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric acetate, also known as this compound, is a coordination complex with the chemical formula Fe(C₂H₃O₂)₃. It is typically observed as a brownish-red deliquescent mass or a reddish-brown solution. This compound is widely used in various fields due to its interesting properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferric acetate is commonly synthesized by reacting iron(3+) oxide with acetic acid. The reaction typically proceeds as follows:
Fe2O3+6CH3COOH→2Fe(C2H3O2)3+3H2O
This reaction is often carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, iron(3+) acetate can be produced by treating aqueous solutions of iron(3+) sources with acetate salts. A typical precursor is freshly precipitated iron oxide/hydroxide, which is halide-free .
Análisis De Reacciones Químicas
Types of Reactions: Ferric acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The terminal aqua ligands on the trimetallic framework can be substituted with other ligands, such as pyridine and dimethylformamide.
Reduction Reactions: Reduction of the cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers.
Common Reagents and Conditions:
Substitution Reactions: Pyridine, dimethylformamide.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Various substituted iron(3+) acetate complexes.
Reduction Reactions: Mixed-valence iron complexes.
Aplicaciones Científicas De Investigación
Ferric acetate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of iron(3+) acetate involves its ability to coordinate with various ligands and participate in redox reactions. The iron centers in the compound can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron centers .
Comparación Con Compuestos Similares
Ferric acetate can be compared with other metal acetates, such as:
- Chromium(3+) acetate
- Ruthenium(3+) acetate
- Vanadium(3+) acetate
- Manganese(3+) acetate
- Rhodium(3+) acetate
Uniqueness: this compound is unique due to its specific coordination chemistry and its ability to form mixed-valence complexes. This property is not commonly observed in other metal acetates, making it particularly valuable in certain catalytic applications .
Propiedades
Número CAS |
2140-52-5 |
|---|---|
Fórmula molecular |
C4H8FeO4 |
Peso molecular |
175.95 g/mol |
Nombre IUPAC |
acetic acid;iron |
InChI |
InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4); |
Clave InChI |
MCDLETWIOVSGJT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3] |
SMILES canónico |
CC(=O)O.CC(=O)O.[Fe] |
Sinónimos |
ferric acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)





